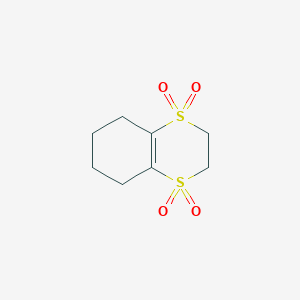![molecular formula C14H15Cl2NO B14641101 [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride CAS No. 52220-75-4](/img/structure/B14641101.png)
[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a chlorophenyl group and a methanol moiety. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 4-chlorobenzaldehyde with benzylamine, followed by the reduction of the resulting imine to form the desired amine. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to create compounds with potential therapeutic applications, such as enzyme inhibitors or receptor agonists .
Medicine: In medicine, derivatives of this compound are investigated for their potential as pharmaceutical agents. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of dyes, polymers, and other advanced materials .
Mécanisme D'action
The mechanism of action of [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- [2-[Amino(phenyl)methyl]-4-fluorophenyl]methanol;hydrochloride
- [2-[Amino(phenyl)methyl]-4-bromophenyl]methanol;hydrochloride
- [2-[Amino(phenyl)methyl]-4-iodophenyl]methanol;hydrochloride
Comparison: Compared to its analogs, [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride exhibits unique properties due to the presence of the chlorine atom. The chlorine atom can influence the compound’s reactivity, solubility, and biological activity. For example, the electron-withdrawing nature of chlorine can enhance the compound’s stability and affect its interaction with biological targets .
Propriétés
Numéro CAS |
52220-75-4 |
|---|---|
Formule moléculaire |
C14H15Cl2NO |
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
[2-[amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C14H14ClNO.ClH/c15-12-7-6-11(9-17)13(8-12)14(16)10-4-2-1-3-5-10;/h1-8,14,17H,9,16H2;1H |
Clé InChI |
ZBQFZQTVLFHUBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


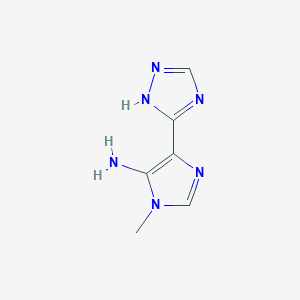
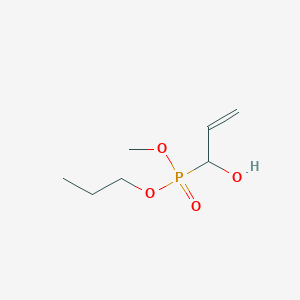
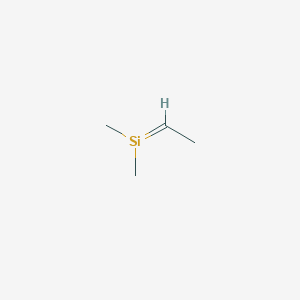
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)

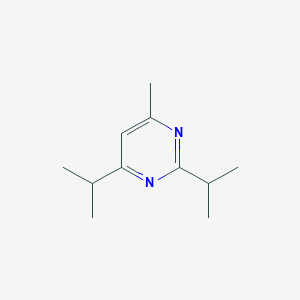



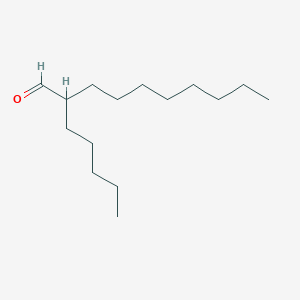
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)

